![molecular formula C7H14N2 B020426 (S,S)-2,8-Diazabicyclo[4,3,0]nonane CAS No. 151213-40-0](/img/structure/B20426.png)
(S,S)-2,8-Diazabicyclo[4,3,0]nonane
Overview
Description
Synthesis Analysis
The synthesis of (S,S)-2,8-Diazabicyclo[4,3,0]nonane and related compounds typically involves complex organic reactions designed to build the bicyclic framework while carefully controlling the stereochemistry at the nitrogen centers. For instance, Wu Qing'an (2011) detailed a synthesis approach starting from 8-benzyl-2,8-Diazabicyclo[4.3.0]nonane, using L-(+)-tartaric acid for resolution, followed by debenzylation with Pd/C catalytic hydrogenation, yielding (R,R)-2,8-Diazabicyclo[4.3.0]nonane with high purity (Wu Qing'an, 2011).
Molecular Structure Analysis
The molecular structure of this compound is defined by its bicyclic backbone and the spatial arrangement of its atoms, including the two nitrogen atoms. Studies such as those by Crabb and Newton (1969) have explored the configurational and conformational aspects of methyl-substituted 8-phenyl-1,8-diazabicyclo[4.3.0]nonanes, providing insights into the preferred conformations and structural dynamics of these compounds (Crabb & Newton, 1969).
Scientific Research Applications
Photobase Generators : (S,S)-2,8-Diazabicyclo[4,3,0]nonane is a nitrogen heterocyclic amidine suitable for photobase generators due to its high yield and purity (Guo-qian, 2013). Similarly, 1,5-Diazabicyclo[4,3,0]nonane can be used to synthesize novel amidine photobase generators with significant yield and purity (Xiao-qing, 2013).
Pharmaceutical Research : The synthesis of (R,R)-2,8-Diazabicyclo[4.3.0]nonane impacts the quality of the antibiotic moxifloxacin, indicating its potential pharmaceutical applications (Qing'an, 2011). The racemization of a related compound, 8-benzyl-7,9-dioxo-2,8-diazabicyclo[4.3.0]nonane, is crucial for moxifloxacin production (Pallavicini et al., 2011).
Neurological Treatment : A new compound related to diazabicyclo[4.3.0]nonane significantly improved memory in experimental animals, showing promise for treating psycho-neurological diseases (Grigoriev et al., 2019).
Nicotinic Acetylcholine Receptor Ligands : The 3,7-diazabicyclo[3.3.1]nonane scaffold is used to synthesize ligands with higher affinities and subtype selectivity for nicotinic acetylcholine receptors (Eibl et al., 2013).
Cancer Research : Bicyclic sigma ligands based on diazabicyclo[3.2.2]nonane have shown selective growth inhibition of small cell lung cancer cells (Holl et al., 2009).
Chemical Research : The synthesized 1,2-diazabicyclo[3,3,1]nonane and 1,9-diazabicyclo[4,3,0]nonane have potential applications in chemical research (Mikhlina et al., 1969).
Cognitive Impairments Treatment : A dosage form of a 3,7-diazabicyclo[3.3.1]nonane derivative significantly increases its solubility, making it suitable for treating cognitive impairments and rehabilitation of patients with acute brain hypoxia (Brkich et al., 2020).
pH-sensitive Agents : 3,7-diazabicyclo[3.3.1]nonane derivatives in liposomes can serve as pH-sensitive agents for the release of water-soluble compounds (Veremeeva et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
(S,S)-2,8-Diazabicyclo[4,3,0]nonane is a crucial intermediate of moxifloxacin , which is used for constructing quinolone and naphthyridine derivatives . It is also used in the synthesis of novel nucleoside analogues with a carbobicyclic core . These analogues are effective antiviral agents used to treat many pathogenic viral infections .
Mode of Action
The compound interacts with its targets by mimicking the conformation of natural ribonucleosides . This allows it to integrate into the viral RNA, disrupting the normal replication and transcription processes .
Biochemical Pathways
The affected pathways primarily involve the replication and transcription processes of viruses . By integrating into the viral RNA, this compound disrupts these processes, leading to the inhibition of viral replication .
Pharmacokinetics
As a crucial intermediate in the synthesis of moxifloxacin and other antiviral agents , it can be inferred that its properties would contribute to the overall bioavailability of these drugs.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This is achieved by disrupting the normal replication and transcription processes of viruses .
properties
IUPAC Name |
(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCPLKVBWDOSAI-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@H]2NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151213-40-0, 151213-42-2 | |
Record name | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151213-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in Moxifloxacin synthesis?
A1: this compound acts as a chiral auxiliary in a key step of Moxifloxacin synthesis [, ]. It reacts with a boron-chelated quinolone intermediate, facilitating the stereoselective introduction of the diazabicyclononane moiety at the C-7 position of the quinolone ring. This step is crucial for achieving the desired (S,S) configuration in Moxifloxacin, which is essential for its antibacterial activity.
Q2: How does the use of this compound contribute to the advantages of the described Moxifloxacin synthesis methods?
A2: The high selectivity provided by this compound during the nucleophilic substitution reaction leads to several advantages [, ]:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.